molecular formula C8H4BrN3O3 B13068970 5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13068970
M. Wt: 270.04 g/mol
InChI Key: JCKLGFRSALRRBQ-UHFFFAOYSA-N
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Description

5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a versatile heterocyclic compound designed for advanced research and development. This molecule features a 1,2,4-oxadiazole ring, a well-known bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . The presence of both a bromine atom on the pyridine ring and a carboxylic acid group on the oxadiazole ring makes this compound a valuable bifunctional synthetic intermediate. The bromine serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), while the carboxylic acid can be readily coupled with amines and alcohols or used to create diverse amide and ester derivatives. Compounds containing the 1,2,4-oxadiazole scaffold have attracted significant attention in medicinal chemistry due to their unusually wide spectrum of biological activities . Researchers utilize this core structure in projects targeting a range of therapeutic areas, including the development of anticancer, antiviral, antibacterial, and anti-inflammatory agents . The specific 3-bromopyridin-2-yl substitution pattern offers a unique vector for exploring structure-activity relationships and designing targeted libraries. This product is intended for use in hit-to-lead optimization, molecular probe design, and pharmaceutical R&D. For Research Use Only. This product is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H4BrN3O3

Molecular Weight

270.04 g/mol

IUPAC Name

5-(3-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H4BrN3O3/c9-4-2-1-3-10-5(4)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)

InChI Key

JCKLGFRSALRRBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NC(=NO2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Amidoxime Formation from Nitriles

A common initial step is the conversion of the corresponding nitrile to an amidoxime intermediate. This is typically achieved by reaction with hydroxylamine hydrochloride in the presence of a base such as triethylamine in ethanol solvent. This step proceeds efficiently at room temperature or mild heating (up to 70 °C), often in sealed vessels to maintain reaction integrity.

Parameter Typical Conditions Notes
Reagents Nitrile, NH2OH·HCl, triethylamine Base promotes amidoxime formation
Solvent Ethanol Supports mild heating and solubility
Temperature Room temp to 70 °C Mild heating improves conversion
Time 6–16 hours Sealed vial to prevent evaporation

This method allows the in situ generation of amidoximes without isolation, facilitating streamlined synthesis.

Cyclodehydration to 1,2,4-Oxadiazole

Following amidoxime formation, cyclodehydration is induced to close the 1,2,4-oxadiazole ring. This step involves reaction of the amidoxime with an activated carboxylic acid derivative, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in solvents like DMF or dimethylacetamide.

Parameter Typical Conditions Notes
Reagents Amidoxime, carboxylic acid, EDC, HOAt Coupling agents activate acid
Solvent DMF, DMAc Polar aprotic solvents preferred
Temperature Room temperature to 100 °C Heating (e.g., 100 °C for 3 h) aids cyclization
Time 3–24 hours Reaction time varies by substrate

Triethylamine is often added to promote cyclodehydration and neutralize acids formed during the reaction.

Representative Synthetic Procedure (Adapted)

Step Reagents & Conditions Outcome
1 React nitrile precursor with NH2OH·HCl and triethylamine in ethanol at room temperature for 6 h Amidoxime intermediate formed
2 Add carboxylic acid, EDC, HOAt, and triethylamine; heat at 100 °C for 3 h Cyclodehydration to oxadiazole
3 Purify crude product by extraction and chromatography Pure 5-(3-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

This method avoids harsh conditions such as inert atmosphere or dropwise reagent addition, making it practical for scale-up.

Analytical and Purification Techniques

  • Purification: Flash column chromatography (FCC) and preparative thin-layer chromatography (PTLC) are commonly used to isolate pure product.
  • Characterization: Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) confirm structure and purity.
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability, important for storage and handling.

Summary Table of Preparation Methods

Method Aspect Details
Starting Materials Nitriles, bromopyridine carboxylic acids, hydroxylamine hydrochloride
Key Reagents Triethylamine, EDC, HOAt, coupling catalysts (CuI, Pd, ligands)
Solvents Ethanol, DMF, dimethylacetamide
Temperature Range Room temperature to 120 °C
Reaction Time 6–24 hours
Purification Chromatography (FCC, PTLC)
Analytical Techniques NMR, HPLC, MS, DSC, TGA
Advantages Mild conditions, one-pot synthesis possible, tolerance to various substituents
Challenges Optimization needed for yield and regioselectivity, handling of brominated intermediates

Chemical Reactions Analysis

5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Pyridine/Oxadiazole Core

Bromine vs. Hydroxy/Oxo Substituents
  • 3-(6-Bromo-3-hydroxy-4-oxo-1,4-dihydropyridin-2-yl)-1,2,4-oxadiazol-5(4H)-one (Compound 7, ):
    • This compound incorporates a hydroxyl and oxo group on the pyridine ring, reducing aromaticity and increasing polarity.
    • Synthesized via hydrochloric acid-mediated reactions, suggesting higher solubility in polar solvents compared to the target compound.
    • The dihydro-oxadiazole structure may limit stability under basic conditions .
Bromine vs. Pyridine Without Bromine
  • 5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid (CAS 7144-23-2, ):
    • Lacks the bromine atom, reducing steric hindrance and electron-withdrawing effects.
    • Likely exhibits higher solubility in aqueous media due to reduced molecular weight (MW: ~206 g/mol vs. 269.05 g/mol) and simpler structure .

Bioactive Analogues with Modified Aromatic Systems

  • 5-((4-(3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic Acid (): Features a dichloropyrrole-carboxamido group linked via an aniline moiety. Demonstrated potent activity against E. coli DNA gyrase (IC₅₀: 1.2 µM) and topoisomerase IV, attributed to the dichloropyrrole’s electron-deficient aromatic system and hydrogen-bonding capacity . Compared to the target compound, this analogue has a more complex structure (MW: ~400 g/mol), which may reduce bioavailability.
  • 5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid ():

    • The methoxy group is electron-donating, enhancing the electron density of the oxadiazole ring.
    • This may increase reactivity in nucleophilic substitutions but reduce acidity of the carboxylic acid compared to the bromopyridine derivative .

Analogues with Heterocyclic Modifications

  • The dimethyl group increases lipophilicity, which could enhance membrane permeability .
  • Higher molecular weight (MW: 206.16 g/mol) and planar structure may affect solubility .

Tautomeric and Functional Group Variations

  • 5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic Acid (CAS 1257265-24-9, ):

    • Exists in a dihydro-oxadiazole tautomeric form with an oxo group, reducing aromatic stabilization.
    • Lower molecular weight (130.06 g/mol) and increased polarity may favor solubility but reduce metabolic stability .
  • 5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid (CAS 19703-92-5, ):

    • Simplest analogue with a methyl group (MW: 128.09 g/mol).
    • Lacks aromatic substituents, resulting in weaker π-π interactions but higher thermal stability (boiling point: ~317.9°C) .

Biological Activity

5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential applications.

Chemical Structure and Properties

The compound features a brominated pyridine ring and an oxadiazole moiety, known for contributing to various biological activities. The molecular formula is C10H8BrN3O3C_{10}H_8BrN_3O_3, with a molecular weight of approximately 298.096 g/mol. Its structural characteristics enable interactions with biological targets, which are critical for its activity.

The biological activity of 5-(3-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid primarily revolves around its ability to interact with specific enzymes and receptors. The bromine atom enhances lipophilicity and may facilitate binding to target sites, while the oxadiazole ring contributes to hydrogen-bonding interactions within biological systems.

Biological Activities

  • Antimicrobial Activity :
    • Studies have demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. Notably, compounds derived from oxadiazoles have been reported to inhibit the growth of Mycobacterium tuberculosis with promising IC50 values .
  • Anticancer Activity :
    • The compound has been investigated for its anticancer potential. Research indicates that it may act as an inhibitor of RET kinase, a target in cancer therapy. In vitro assays demonstrated that certain derivatives exhibited moderate to high potency against various cancer cell lines, including HCT116 and MCF7 .
  • Cytotoxicity :
    • The cytotoxic effects of 5-(3-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid have been evaluated using the NCI-60 cell line panel, revealing selective activity against liver carcinoma (HUH7) cells with IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil .

Case Study 1: Antimycobacterial Activity

A study assessed the efficacy of various oxadiazole derivatives against monoresistant strains of Mycobacterium tuberculosis. The results indicated that specific compounds showed excellent metabolic stability and bioavailability with a half-life (T1/2) of 1.63 hours and peak plasma concentrations (Cmax) reaching 2503.25 ng/ml .

Case Study 2: RET Kinase Inhibition

Research focusing on the development of RET kinase inhibitors revealed that derivatives containing the oxadiazole scaffold exhibited strong inhibition of RET activity both in vitro and in cellular models. These findings suggest potential pathways for developing targeted cancer therapies .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerInhibits RET kinase; effective against HUH7 cells
CytotoxicityLower IC50 values compared to standard treatments

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